

# Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride

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## Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl-

Cat. No.: B079416

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## Application Note: Synthesis of N,N,4-trimethylbenzamide


Topic: Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed protocol for the synthesis of N,N,4-trimethylbenzamide from 4-methylbenzoyl chloride and dimethylamine. This reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry for the formation of amide bonds. The protocol covers the experimental procedure, purification, characterization, and safety considerations. The target compound is a tertiary benzamide derivative, a scaffold found in various biologically active molecules, making this synthesis relevant for drug discovery and development.

## Chemical Reaction Scheme

The synthesis involves the reaction of 4-methylbenzoyl chloride (also known as p-toluoyl chloride) with dimethylamine in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

 Reaction Scheme Figure 1: Reaction of 4-methylbenzoyl chloride with dimethylamine to yield N,N,4-trimethylbenzamide.

## Compound Data

The physical and chemical properties of the key reactant and the final product are summarized in the table below.

Property	4-Methylbenzoyl Chloride	N,N,4-trimethylbenzamide
CAS Number	874-60-2[1][2]	14062-78-3[3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO[1]	C <sub>10</sub> H <sub>13</sub> NO[3][4]
Molecular Weight	154.59 g/mol [1][2]	163.22 g/mol [3]
Appearance	Colorless to pale yellow liquid[5]	White crystalline solid
Melting Point	-4 to -2 °C[2]	Not available
Boiling Point	226 °C[6]	Not available
Density	1.169 g/mL at 25 °C[2]	Not available

## Experimental Protocol

This protocol is based on standard Schotten-Baumann reaction conditions, analogous to the synthesis of similar amides from acyl chlorides.[7]

## Materials and Equipment

- Reagents: 4-methylbenzoyl chloride (≥98%), Dimethylamine (2.0 M solution in THF or as hydrochloride salt), Triethylamine (≥99%), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate.
- Equipment: Round-bottom flask, magnetic stirrer and stir bar, addition funnel, ice bath, separatory funnel, rotary evaporator, standard glassware for purification (e.g., column chromatography setup), fume hood.

## Synthesis Procedure

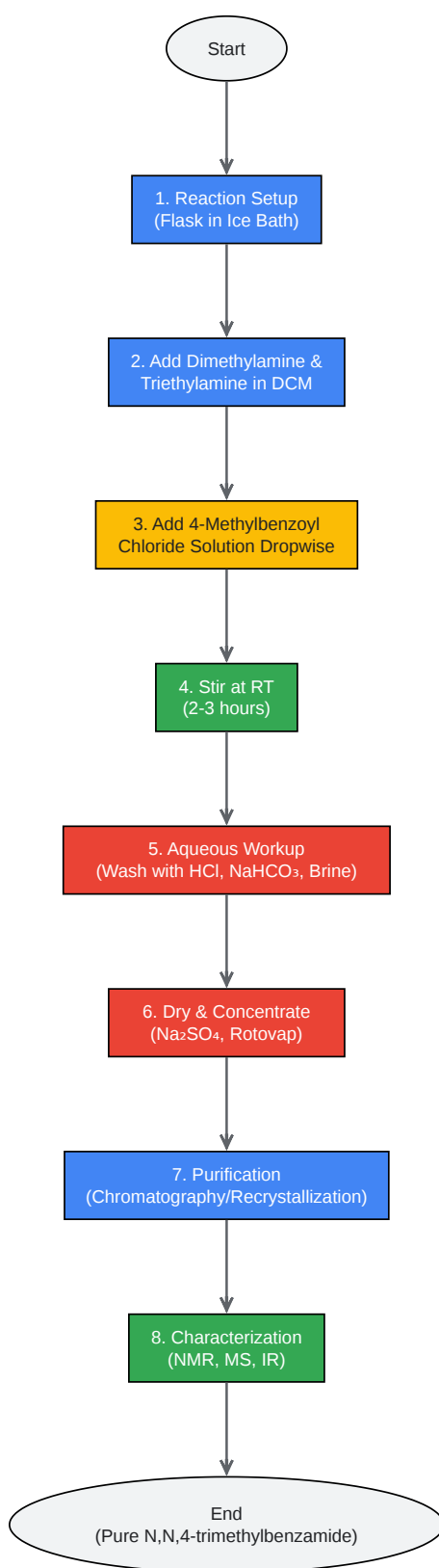
- **Reaction Setup:** In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
- **Reagent Addition:** To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in 30 mL of anhydrous dichloromethane (DCM).
- **Addition of Acyl Chloride:** Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess amines, 20 mL of saturated NaHCO<sub>3</sub> solution to neutralize any remaining acid, and finally with 20 mL of brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude N,N,4-trimethylbenzamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and Mass Spectrometry.

## Reaction Parameters

Parameter	Value
Stoichiometry (4-methylbenzoyl chloride:Dimethylamine:Triethylamine)	1 : 1.2 : 1.2
Solvent	Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	2-3 hours
Expected Yield	80-95% (based on similar reactions)

## Experimental Workflow Diagram

The logical flow of the synthesis protocol is illustrated in the diagram below.



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Caption: Workflow for the synthesis of N,N,4-trimethylbenzamide.

## Safety and Handling Precautions

- 4-Methylbenzoyl chloride is corrosive, a lachrymator, and reacts with water.<sup>[5][6]</sup> It causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dimethylamine is flammable and corrosive. It can cause severe skin and eye irritation.
- Triethylamine is flammable and has a strong, unpleasant odor. It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.
- The reaction is exothermic and should be cooled in an ice bath during the addition of the acyl chloride to control the reaction rate and prevent side reactions.
- All procedures should be performed in a well-ventilated fume hood.

## Conclusion

This application note provides a straightforward and efficient protocol for synthesizing N,N,4-trimethylbenzamide. The method utilizes a standard nucleophilic acyl substitution reaction that is high-yielding and can be performed with common laboratory reagents and equipment. This protocol is well-suited for researchers in organic synthesis and medicinal chemistry for producing tertiary benzamide derivatives for further study.

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## References

1. 4-Methylbenzoyl Chloride | C<sub>8</sub>H<sub>7</sub>ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. p-Toluoyl chloride 98 874-60-2 [sigmaaldrich.com]
3. N,N,4-Trimethyl benzamide [webbook.nist.gov]
4. PubChemLite - 4,n,n-trimethylbenzamide (C<sub>10</sub>H<sub>13</sub>NO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
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